![molecular formula C19H13ClFNO3S B3129681 N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 339105-42-9](/img/structure/B3129681.png)
N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide
Overview
Description
Scientific Research Applications
Polyamide Synthesis and Properties
N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide contributes to the synthesis of novel polyamides with enhanced solubility, processability, and thermal properties. These polyamides, containing sulfone-ether linkages and xanthene cardo groups, exhibit high glass transition temperatures, thermal stability, and mechanical strength, making them candidates for high-performance polymeric materials (Sheng, Li, Jiang, He, & Song, 2010).
Fluorescent Molecular Probes
The compound plays a role in the development of fluorescent solvatochromic dyes. These dyes, featuring a “push-pull” electron transfer system, show strong solvent-dependent fluorescence, useful in creating ultra-sensitive fluorescent molecular probes for biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids
This chemical is integral in preparing aromatic polyamides with ether and sulfone links. These polyamides show excellent solubility in polar solvents, high glass transition temperatures, and stability against thermal decomposition, suitable for creating tough, transparent films (Hsiao & Huang, 1997).
properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfonylphenyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO3S/c20-17-3-1-2-4-18(17)26(24,25)16-11-9-15(10-12-16)22-19(23)13-5-7-14(21)8-6-13/h1-12H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRSFEBBFBBEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202475 | |
Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339105-42-9 | |
Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339105-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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